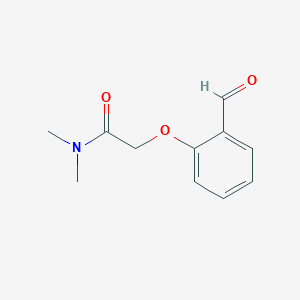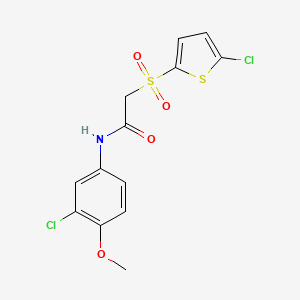
N-(3-chloro-4-methoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMFDA and is used as a fluorescent probe in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
For instance, the synthesis and characterization of related sulfonamide and acetamide derivatives have been reported. These compounds are synthesized through various chemical reactions, characterized using spectroscopic techniques, and evaluated for their biological activities, such as anticancer properties. One study describes the synthesis of 4-arylsulfonyl-1,3-oxazoles and their evaluation against cancer cell lines, demonstrating significant anticancer activity for specific derivatives (Zyabrev et al., 2022). Another research focuses on the catalytic hydrogenation for the green synthesis of related acetamide compounds, showcasing the development of novel catalysts and methods for more efficient and environmentally friendly synthesis processes (Zhang Qun-feng, 2008).
Anticancer Properties
The anticancer properties of similar compounds, including sulfonamide and acetamide derivatives, have been explored in various studies. These compounds have been synthesized and screened for cytotoxicity against different cancer cell lines. Some derivatives have shown promising results, such as inhibiting cell proliferation in pancreatic and liver cancer cell lines, highlighting the potential for these compounds in anticancer drug development (Vinayak et al., 2014).
Enzyme Inhibitory Activities
Another area of research for related compounds is their enzyme inhibitory activities. Studies have synthesized and evaluated the inhibitory potential of sulfonamide and acetamide derivatives against enzymes like carbonic anhydrase and acetylcholinesterase. These activities are critical for developing therapeutic agents for diseases related to enzyme dysfunction (Virk et al., 2018).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S2/c1-20-10-3-2-8(6-9(10)14)16-12(17)7-22(18,19)13-5-4-11(15)21-13/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAUUQVACIXTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

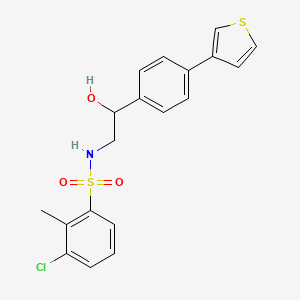
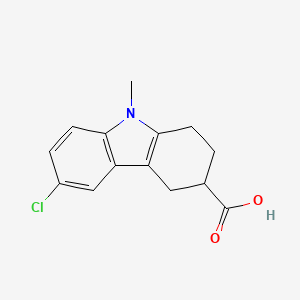

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)
![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

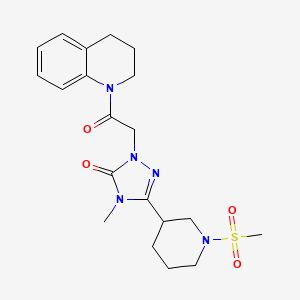
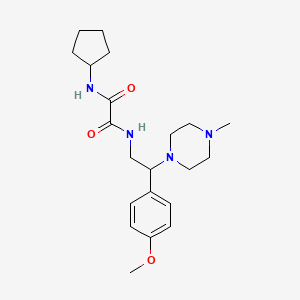
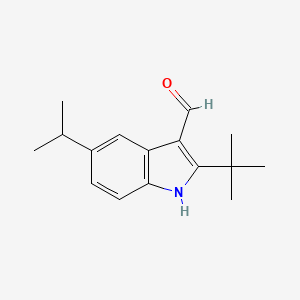
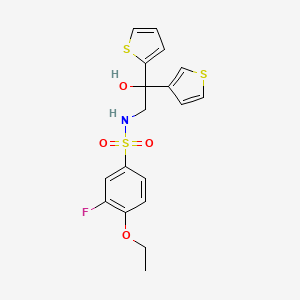
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
